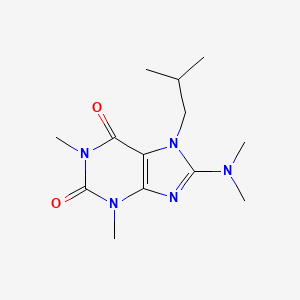

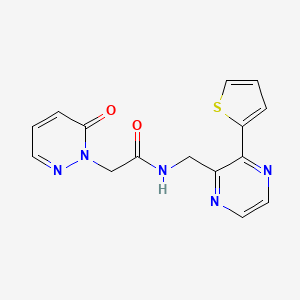

8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as IBMX, is a cyclic nucleotide phosphodiesterase inhibitor. It has various applications in scientific research and is widely used in biochemical and physiological studies.

Applications De Recherche Scientifique

Unusual Reaction with Trisamine

A study highlights the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine, resulting in unexpected 8-dimethylamino-substituted products. This reaction underlines the potential for creating novel compounds with varied applications, emphasizing the complexity and versatility of reactions involving purine derivatives (Khaliullin & Shabalina, 2020).

Characterization of Impurities in 8-Chlorotheophylline

Research into the isolation and characterization of impurities in 8-chlorotheophylline utilized advanced chromatography and mass spectrometry. This study is crucial for understanding the purity and composition of pharmaceutical compounds, ensuring their safety and efficacy (Desai, Patel, & Gabhe, 2011).

Affinity and Evaluation of 8-Aminoalkyl Derivatives

Investigation into new 8-aminoalkyl derivatives of purine-2,6-dione explores their affinity for serotonin receptors and evaluates their potential psychotropic activity. This research is fundamental in the quest for new therapeutic agents addressing mental health disorders (Chłoń-Rzepa et al., 2013).

Cyclic Depsipeptides via Direct Amid Cyclization

The study on the formation of cyclic depsipeptides through direct amid cyclization of 3-(dimethylamino)-2,2-dimethyl-2H-azirine showcases the innovative approaches to synthesizing complex organic molecules. Such methodologies have broad implications in the development of peptides and depsipeptides with potential biological activity (Obrecht & Heimgartner, 1987).

Purine Alkaloids from Marine Sources

The discovery of new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa emphasizes the significance of marine biodiversity in the search for novel compounds with potential pharmaceutical applications. This research not only expands the chemical space of purine derivatives but also highlights the therapeutic potential of natural products (Qi, Zhang, & Huang, 2008).

Mécanisme D'action

Target of Action

The primary targets of 8-(dimethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione are yet to be identified. The compound’s structure suggests it may interact with enzymes or receptors that recognize purine-like structures .

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other purine analogs, it may bind to its target(s) and modulate their activity .

Biochemical Pathways

Purine analogs often play roles in nucleic acid metabolism and signal transduction

Pharmacokinetics

Similar compounds often exhibit good absorption and distribution, undergo hepatic metabolism, and are excreted in the urine .

Result of Action

Given its structural similarity to other purine analogs, it may interfere with DNA replication, RNA transcription, or signal transduction, leading to changes in cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound

Propriétés

IUPAC Name |

8-(dimethylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-8(2)7-18-9-10(14-12(18)15(3)4)16(5)13(20)17(6)11(9)19/h8H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFQKTWKVHLTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2877129.png)

![N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2877130.png)

![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2877132.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2877133.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2877135.png)

![2-Methoxyethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2877136.png)

![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2877146.png)